molecular formula C18H17FN4O B2481790 N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1333623-72-5

N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2481790
CAS No.: 1333623-72-5
M. Wt: 324.359
InChI Key: QTFRMYHGQLBLTC-UHFFFAOYSA-N
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Description

“N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide” is a complex organic compound. It is related to a class of compounds known as diphenyl-1H-pyrazole derivatives . These compounds have been studied for their insecticidal activities, specifically targeting the insect ryanodine receptor (RyR) .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel diphenyl-1H-pyrazole derivatives with a cyano substituent . The most versatile and economical method for the synthesis of cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopenta[c]pyrazole ring with various substituents. The compound contains a cyano (CN) group, a cyclopropylmethyl group, and a 2-fluorophenyl group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactivity of this class of compounds is significant due to the presence of the cyano group and the pyrazole ring. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Future Directions

The future directions for research into this compound and similar compounds could involve further exploration of their insecticidal activities and potential applications in pest control . Additionally, the development of more efficient synthesis methods and the investigation of other biological activities could be areas of future research .

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-5-1-2-6-16(13)23-15-7-3-4-12(15)17(22-23)18(24)21-14(10-20)11-8-9-11/h1-2,5-6,11,14H,3-4,7-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFRMYHGQLBLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)NC(C#N)C3CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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